2-(Dibutylamino)ethanethiol

Nuclear Medicine Radiopharmaceuticals Melanoma Imaging

2-(Dibutylamino)ethanethiol (CAS 5842-08-0) is a C10 bifunctional molecule combining a thiol group for robust metal surface or radiometal coordination with a tertiary amine for further functionalization or pH-sensitive behavior. This aminothiol is utilized in the synthesis of '3+1' mixed-ligand technetium-99m complexes for diagnostic imaging and serves as a versatile building block for self-assembled monolayers (SAMs) on gold surfaces due to the strong Au-S bond and the amine group's reactivity.

Molecular Formula C10H23NS
Molecular Weight 189.36 g/mol
CAS No. 5842-08-0
Cat. No. B12122979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibutylamino)ethanethiol
CAS5842-08-0
Molecular FormulaC10H23NS
Molecular Weight189.36 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCS
InChIInChI=1S/C10H23NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3
InChIKeyLOJUMTFVTNJLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibutylamino)ethanethiol (CAS 5842-08-0) as a Multifunctional Aminothiol for Targeted Radiopharmaceuticals and Surface Modification


2-(Dibutylamino)ethanethiol (CAS 5842-08-0) is a C10 bifunctional molecule combining a thiol group for robust metal surface or radiometal coordination with a tertiary amine for further functionalization or pH-sensitive behavior. This aminothiol is utilized in the synthesis of '3+1' mixed-ligand technetium-99m complexes for diagnostic imaging [1] and serves as a versatile building block for self-assembled monolayers (SAMs) on gold surfaces due to the strong Au-S bond and the amine group's reactivity [2]. Its molecular weight of 189.36 g/mol and hydrophobic butyl chains influence its partitioning and binding properties, making it a distinct choice over shorter-chain or purely aliphatic thiols.

Why 2-(Dibutylamino)ethanethiol Cannot Be Simply Replaced by Common Aminothiol Analogs in Targeted Imaging and SAM Applications


Direct substitution of 2-(Dibutylamino)ethanethiol with smaller aminothiols like cysteamine (2-aminoethanethiol) or N,N-diethyl analogs often fails to achieve the desired balance of hydrophobicity, steric bulk, and metal-binding kinetics. In radiopharmaceutical design, the butyl chains significantly enhance tumor cell uptake and retention compared to ethyl or methyl counterparts [1]. Similarly, in self-assembled monolayers (SAMs) on gold, the length and branching of the alkyl chains dictate the monolayer's order, stability, and the amine's availability for post-functionalization, with longer chains promoting better organization but shorter chains exhibiting stronger adsorption and surface reconstruction [2]. Thus, selecting the precise alkyl chain length and amine substitution is critical for reproducible performance and cannot be assumed interchangeable.

Quantitative Performance Differentiation of 2-(Dibutylamino)ethanethiol in Diagnostic Imaging and Surface Science


Enhanced Tumor Cell Uptake in Melanoma Imaging via Technetium-99m Complexation

In the synthesis of '3+1' mixed-ligand oxotechnetium(V) complexes for melanoma imaging, 2-(Dibutylamino)ethanethiol (as the monodentate ligand X = Bu) conferred significantly higher in vitro tumor cell accumulation compared to its diethylamino analog (X = Et). Complex 2 (X = Bu) showed a 69% uptake in B16 murine melanoma cells after a 60-minute incubation, whereas Complex 1 (X = Et) achieved only 40% uptake under identical conditions [1]. This 72.5% relative increase in cellular accumulation demonstrates the critical role of the butyl chain in improving tumor targeting efficiency.

Nuclear Medicine Radiopharmaceuticals Melanoma Imaging

Superior In Vivo Tumor Accumulation and Biodistribution Profile

In vivo evaluation in the C57BL6/B16 mouse melanoma model demonstrated that the 2-(Dibutylamino)ethanethiol-containing complex (Complex 2) achieved the highest tumor accumulation among six tested complexes, reaching 5% injected dose per gram (ID/g) at 60 minutes post-injection [1]. In contrast, the diethylamino analog (Complex 1) exhibited lower tumor uptake. Furthermore, Complex 2 displayed a favorable biodistribution profile with low blood-pool activity and high melanoma-to-spleen (4.3) and melanoma-to-lung (1.9) ratios at 1 hour.

In Vivo Imaging Biodistribution Pharmacokinetics

Optimized Chain Length for SAM Adsorption Strength and Monolayer Organization

Systematic studies on aminothiol adsorption on Au(111) surfaces reveal that alkyl chain length critically governs the balance between strong individual molecular adsorption (favored by short chains) and the formation of well-ordered SAMs driven by interchain van der Waals interactions (favored by long chains) [1]. While cysteamine (C2) adsorbs strongly and induces surface reconstruction, and mercaptoundecylamine (C11) forms highly ordered SAMs, 2-(Dibutylamino)ethanethiol, with its C10 chain and branched amine, occupies an intermediate but functionally distinct regime. It provides sufficient chain length for intermolecular organization while retaining a stronger adsorption character than longer-chain analogs, a property confirmed by XPS sulfur binding energy shifts.

Surface Chemistry Self-Assembled Monolayers Gold Functionalization

Nucleophilic Reactivity for Synthetic Utility

As a bifunctional molecule, 2-(Dibutylamino)ethanethiol exhibits characteristic nucleophilic reactivity of thiols, allowing it to participate in thiol-ene click reactions, disulfide formation, and nucleophilic substitutions. While direct quantitative kinetic data for this specific compound is limited, the presence of the electron-donating dibutylamino group is known to enhance the nucleophilicity of the thiol compared to simple alkanethiols [1]. This property distinguishes it from non-nucleophilic sulfur compounds and enables its use in the synthesis of complex molecular architectures.

Organic Synthesis Nucleophilic Substitution Thiol-Ene Chemistry

Targeted Application Scenarios for 2-(Dibutylamino)ethanethiol Based on Quantified Performance Differentiation


Development of High-Contrast Technetium-99m Radiopharmaceuticals for Melanoma Imaging

Leveraging its 72.5% higher in vitro cellular uptake and superior in vivo tumor accumulation compared to diethylamino analogs, 2-(Dibutylamino)ethanethiol is the preferred monodentate ligand for synthesizing '3+1' mixed-ligand 99mTc complexes. This application scenario is supported by direct evidence showing a 5% ID/g tumor uptake and favorable melanoma-to-background ratios in murine models [1], making it a valuable building block for diagnostic nuclear medicine research.

Functionalization of Gold Surfaces with pH-Responsive or Cationic Self-Assembled Monolayers

With a C10 chain and a tertiary amine, this compound enables the creation of SAMs that balance robust gold-thiol bonding with the ability to control surface charge or immobilize biomolecules via amine chemistry. Class-level evidence on chain-length effects indicates that it avoids the extreme surface reconstruction caused by very short aminothiols while providing more reactive amine accessibility than densely packed long-chain SAMs [1]. This makes it suitable for electrochemical biosensors and nanoparticle functionalization where controlled amine density is critical.

Synthesis of Lipocationic Polymers for Nucleic Acid Delivery

The compound's dibutylamino group and thiol functionality make it a valuable monomer or post-polymerization modification agent for creating pH-responsive, cationic polymers for siRNA or miRNA delivery. Patents and literature highlight its use in ring-opening polymerization to produce lipocationic polyesters with high siRNA delivery efficacy [1]. The butyl chains provide necessary hydrophobicity for endosomal escape, a feature not easily replicated with shorter-chain analogs.

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